molecular formula C19H25N3O B2369617 N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide CAS No. 1396814-33-7

N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide

Cat. No.: B2369617
CAS No.: 1396814-33-7
M. Wt: 311.429
InChI Key: ZGCJIRYQPZWRCO-UHFFFAOYSA-N
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide is a synthetic compound with a complex structure that includes an indole ring, a carboxamide group, and a diisopropylamino substituent

Scientific Research Applications

N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and carboxamide-containing molecules. Examples include:

Uniqueness

What sets N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-14(2)22(15(3)4)12-6-5-10-21-19(23)17-8-7-16-9-11-20-18(16)13-17/h7-9,11,13-15,20H,10,12H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCJIRYQPZWRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC2=C(C=C1)C=CN2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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